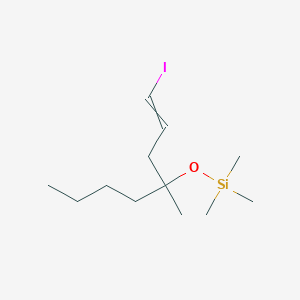
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane is a specialized organosilicon compound. It is characterized by the presence of an iodine atom, a trimethylsilyl group, and an enol ether moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane typically involves the reaction of an appropriate enol ether with a trimethylsilyl iodide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding a hydrocarbon derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, cyanides, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium iodide (NaI) or potassium cyanide (KCN) under mild conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted silanes, depending on the nucleophile used.
Applications De Recherche Scientifique
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug delivery systems and as a building block for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, including nucleosides, nucleotides, and phosphoramidites.
Mécanisme D'action
The mechanism of action of (1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane involves its reactivity with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, while the iodine atom can participate in nucleophilic substitution reactions. The enol ether moiety allows for further functionalization through oxidation or reduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl iodide: Shares the trimethylsilyl group but lacks the enol ether moiety.
(E)-trimethyl((1-bromo-4-methyloct-1-en-4-yl)oxy)silane: Similar structure but with a bromine atom instead of iodine.
(E)-trimethyl((1-chloro-4-methyloct-1-en-4-yl)oxy)silane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The enol ether moiety also provides additional functionalization opportunities, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
106089-11-6 |
|---|---|
Formule moléculaire |
C12H25IOSi |
Poids moléculaire |
340.32 g/mol |
Nom IUPAC |
(1-iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H25IOSi/c1-6-7-9-12(2,10-8-11-13)14-15(3,4)5/h8,11H,6-7,9-10H2,1-5H3 |
Clé InChI |
QNNMQGJWDMVGRA-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(CC=CI)O[Si](C)(C)C |
SMILES canonique |
CCCCC(C)(CC=CI)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















